4-Chloro-3-methyl-8-(trifluoromethyl)quinoline

Description

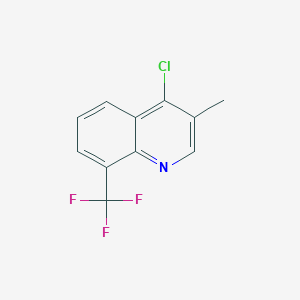

4-Chloro-3-methyl-8-(trifluoromethyl)quinoline is a halogenated and fluorinated quinoline derivative with a molecular formula of C₁₁H₇ClF₃N. The compound features a trifluoromethyl (-CF₃) group at position 8, a methyl (-CH₃) group at position 3, and a chlorine atom at position 4 of the quinoline scaffold. The trifluoromethyl group at position 8 is particularly significant, as fluorinated quinolines are known for enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C11H7ClF3N |

|---|---|

Molecular Weight |

245.63 g/mol |

IUPAC Name |

4-chloro-3-methyl-8-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C11H7ClF3N/c1-6-5-16-10-7(9(6)12)3-2-4-8(10)11(13,14)15/h2-5H,1H3 |

InChI Key |

QTOGSADJDUMJEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C(=C1Cl)C=CC=C2C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-8-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This reaction forms the quinoline ring system with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinolines.

Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H7ClF3N

Molar Mass : Approximately 233.62 g/mol

Structure : The compound features a quinoline ring system with chloro, methyl, and trifluoromethyl substituents that enhance its chemical reactivity and biological activity.

Medicinal Chemistry

4-Chloro-3-methyl-8-(trifluoromethyl)quinoline has been investigated for its potential as a lead compound in drug development. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, studies have shown significant inhibition of breast cancer cells, with IC50 values indicating effective concentrations for inducing apoptosis in these cells.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. Its mechanism may involve disruption of cellular processes or inhibition of essential enzymes, contributing to its potential as an antimicrobial agent.

Biological Research

The biological activity of this compound is attributed to its interaction with macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or interfere with DNA replication and repair processes.

Industrial Applications

In industry, this compound is utilized in the synthesis of dyes and pigments due to its unique color properties imparted by the quinoline structure. Its derivatives are also explored for use in agrochemicals and materials science.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of this compound derivatives against HeLa cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with mechanisms involving apoptosis induction being confirmed through flow cytometry analyses.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The study reported that the compound effectively inhibited bacterial growth by disrupting essential metabolic pathways, showcasing its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-8-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes or receptors. For example, it acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective film . The compound’s planarity and electronic properties play a crucial role in its effectiveness.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Pharmacological Profiles

- Antimicrobial Activity: 8-Trifluoromethyl quinolines generally outperform non-fluorinated analogs. For instance, 4-Chloro-8-(trifluoromethyl)quinoline shows IC₅₀ values <1 µM against Plasmodium falciparum, whereas 7-trifluoromethyl analogs require higher concentrations .

- Metabolic Stability : The methyl group at position 3 in the target compound may reduce cytochrome P450-mediated metabolism compared to unsubstituted analogs .

- Toxicity: Chlorine at position 4 is associated with lower cytotoxicity than nitro or bromo substituents (e.g., 3,4-Dichloro-8-(trifluoromethyl)quinoline, CAS 1204810-08-1) .

Biological Activity

4-Chloro-3-methyl-8-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of the chloro and trifluoromethyl groups at specific positions enhances its biological activity, potentially influencing its interaction with various biological targets.

Antimicrobial Activity

Overview : this compound has shown promising results in antimicrobial studies. Its efficacy against various bacterial strains has been documented, indicating potential as a lead compound for developing new antibiotics.

Minimum Inhibitory Concentration (MIC) : The compound's antibacterial activity was evaluated against several Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 31.25 | 62.5 | Bactericidal |

| Escherichia coli | 125 | 250 | Bacteriostatic |

| Bacillus subtilis | 62.5 | 125 | Bactericidal |

| Pseudomonas aeruginosa | 250 | 500 | Bacteriostatic |

The data indicates that the compound exhibits strong bactericidal activity against Staphylococcus aureus and Bacillus subtilis, while showing bacteriostatic effects on Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

Mechanism of Action : Research has indicated that this compound may exert anticancer effects through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation in cancer cell lines.

Case Study : A study evaluated the compound's effects on various breast cancer cell lines, including MDA-MB231 and MCF7. The results are presented in Table 2.

| Cell Line | GI50 (µM) | Cell Viability (%) at 10 µM |

|---|---|---|

| MDA-MB231 | 15.0 | 30 |

| MDA-MB468 | 10.5 | 25 |

| MCF7 | 12.0 | 28 |

The GI50 values indicate that the compound significantly reduces cell viability in breast cancer cells, with the lowest GI50 observed in MDA-MB468 cells .

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. It has been tested against several viruses, showing effectiveness in inhibiting viral replication.

In Vitro Studies : The compound was assessed for its antiviral activity against the Zika virus and HIV. Preliminary results suggest that it inhibits viral replication at micromolar concentrations, though further studies are needed to elucidate the precise mechanisms involved .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often linked to their structural features. SAR studies indicate that modifications at specific positions can enhance or diminish their biological effects. For instance, the presence of trifluoromethyl groups has been associated with increased potency against certain bacterial strains and cancer cell lines .

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-methyl-8-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of trifluoromethyl-substituted quinolines often involves cyclization reactions or functional group modifications. Key approaches include:

- Vilsmeier-Haack Reagents : MSCL-DMF/DMAC systems enable formylation or acetylation at the 3-position of quinoline derivatives, facilitating subsequent chlorination .

- Imine Reduction : NaBHCN-mediated reduction of imines derived from 3-formylquinolines and amines provides access to aminoquinoline derivatives. For example, 2-chloro-8-methyl-3-formylquinoline reacts with 4-methoxyaniline under mild conditions (methanol, ambient temperature) to yield substituted derivatives .

- Parallel Synthesis : Multiparallel methods allow late-stage diversification at the 8-position, as demonstrated in the synthesis of 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline derivatives .

Q. How is X-ray crystallography utilized to confirm the structure of this compound derivatives?

Methodological Answer: X-ray crystallography resolves molecular geometry and non-covalent interactions. For example:

- Crystal Packing Analysis : Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate exhibits planar quinoline rings (RMSD: 0.04 Å) and intermolecular N–H···N hydrogen bonds forming zig-zag layers .

- Twinning Detection : Inversion twinning (domain ratio 0.86:0.14) was observed in N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline, requiring rigorous refinement protocols .

Recommendation : Use low-temperature (100 K) data collection and twin refinement in software like SHELXL to resolve disorder in trifluoromethyl groups.

Advanced Research Questions

Q. How does the trifluoromethyl group at position 8 influence biological activity, and what electronic effects underpin this?

Methodological Answer: The CF group at C8 enhances lipophilicity and metabolic stability while modulating electron density:

- Electron-Withdrawing Effects : The CF group reduces π-electron density at C8, altering binding to hydrophobic pockets in enzymes (e.g., γ-secretase inhibition ).

- Biological Activity : In fluorinated quinolines, C8-CF derivatives show enhanced antimicrobial and anticancer activity compared to non-fluorinated analogs. For example, 8-CF quinolines exhibit IC values <1 μM against Staphylococcus aureus due to improved membrane penetration .

Q. How can contradictory data on enzyme inhibition (e.g., Comamonas testosteroni quinoline 2-oxidoreductase) be resolved?

Methodological Answer: Contradictions in enzyme kinetics may arise from substrate specificity or assay conditions:

- Substrate Screening : Comamonas testosteroni 63 oxidizes quinoline but not 3-methylquinoline due to steric hindrance from the methyl group. Validate using purified 2-oxidoreductase and LC-MS to detect 2-oxo-1,2-dihydroquinoline products .

- pH Optimization : Enzyme activity peaks at pH 7.5–8.0; deviations reduce catalytic efficiency. Adjust buffer systems (e.g., Tris-HCl vs. phosphate) to match physiological conditions .

Q. Validation Workflow :

Kinetic Assays : Compare for quinoline vs. analogs.

Molecular Docking : Simulate substrate-enzyme interactions using AutoDock Vina to identify steric clashes.

Mutagenesis : Replace active-site residues (e.g., Phe → Ala) to assess steric effects.

Q. What strategies mitigate toxicity in this compound-based drug candidates?

Methodological Answer: Toxicity (e.g., hepatotoxicity from DNA adducts) can be addressed via:

- Metabolite Profiling : Use human liver microsomes (HLMs) to identify reactive intermediates. For example, 4-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) forms DNA adducts via CYP1A2 activation; co-administration of CYP inhibitors (e.g., α-naphthoflavone) reduces adduct formation .

- Prodrug Design : Mask the chloro group with hydrolyzable esters (e.g., ethyl carboxylates) to delay metabolic activation .

Q. How do substituents at C3 (methyl) and C4 (chloro) affect regioselectivity in electrophilic substitution reactions?

Methodological Answer: The C3 methyl group directs electrophiles to C2/C8 via steric and electronic effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.